4-(difluoromethyl)-1,3-thiazol-2-amine

Medicinal Chemistry Drug Design Physicochemical Properties

Targeted procurement of 4-(difluoromethyl)-1,3-thiazol-2-amine ensures access to a thiazole core with precisely modulated lipophilicity (LogP 0.75) and hydrogen-bond donor capacity. Unlike the trifluoromethyl analog, the -CF₂H group provides balanced membrane permeability and metabolic stability, blocking metabolically labile positions without excessive lipophilicity. Essential for drug discovery programs requiring dual lipophilic/hydrogen-bonding interactions and for herbicide development as evidenced by patent literature. Select this specific regioisomer to avoid costly re-optimization.

Molecular Formula C4H4F2N2S
Molecular Weight 150.15
CAS No. 947179-20-6
Cat. No. B2817515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(difluoromethyl)-1,3-thiazol-2-amine
CAS947179-20-6
Molecular FormulaC4H4F2N2S
Molecular Weight150.15
Structural Identifiers
SMILESC1=C(N=C(S1)N)C(F)F
InChIInChI=1S/C4H4F2N2S/c5-3(6)2-1-9-4(7)8-2/h1,3H,(H2,7,8)
InChIKeyIEBXYRIXXPDVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)-1,3-thiazol-2-amine (CAS 947179-20-6): Structural and Physicochemical Foundation for Research and Development


4-(Difluoromethyl)-1,3-thiazol-2-amine is a fluorinated heterocyclic building block within the 2-aminothiazole class, characterized by a difluoromethyl (-CF₂H) substituent at the 4-position of the thiazole ring . This substitution confers a calculated LogP of 0.75 and a molecular weight of 150.15 g/mol , properties that position it as a key intermediate for the synthesis of more complex molecules, including pharmaceutical and agrochemical candidates where modulated lipophilicity and hydrogen-bonding capacity are desired .

Procurement Rationale for 4-(Difluoromethyl)-1,3-thiazol-2-amine: Why In-Class Analogs Are Not Drop-In Replacements


While the 2-aminothiazole scaffold is common, substitution at the 4-position is a critical determinant of downstream molecular properties. The 4-difluoromethyl group in this compound is not merely a structural variation; it imparts a distinct combination of lipophilicity (LogP 0.75), hydrogen-bond donor capacity, and metabolic stability compared to its trifluoromethyl, methyl, chloro, or regioisomeric analogs [1]. A generalist approach to procurement that assumes functional interchangeability among thiazole building blocks can lead to failed syntheses, suboptimal pharmacokinetic profiles in lead compounds, or the need for costly late-stage re-optimization. The specific quantitative differentiators outlined below justify the targeted selection of 4-(difluoromethyl)-1,3-thiazol-2-amine over its closest alternatives for specific research objectives.

Quantitative Differentiation of 4-(Difluoromethyl)-1,3-thiazol-2-amine Against Key Analogs


Lipophilicity Modulation: Quantified LogP Difference vs. Trifluoromethyl and Methyl Analogs

The 4-(difluoromethyl)-1,3-thiazol-2-amine exhibits a calculated LogP of 0.75, a value that is distinct from its closest analogs. In contrast, the corresponding 4-(trifluoromethyl) analog has a reported density and molecular weight suggestive of higher lipophilicity, while a 4-methyl analog would be expected to have a significantly lower LogP . The -CF₂H group is well-established as a lipophilic hydrogen bond donor, a property absent in both -CF₃ and -CH₃ substituents [1]. This precise tuning of LogP is critical for optimizing membrane permeability and oral bioavailability in drug candidates.

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen-Bond Donor Capacity: Differentiated Functionality vs. Trifluoromethyl Analog

The -CF₂H group on the target compound acts as a lipophilic hydrogen-bond donor, a feature that distinguishes it from the purely lipophilic -CF₃ group found in its 4-(trifluoromethyl) analog [1]. The increased acidity of the proton in -CF₂H enables it to form interactions with enzymatic targets that are not possible with -CF₃ [1]. This makes the compound a potential bioisostere for hydroxyl or thiol groups, a role for which -CF₃-substituted analogs are unsuitable [1].

Medicinal Chemistry Molecular Recognition Bioisosterism

Metabolic Stability Enhancement: Inferred Advantage Over Non-Fluorinated Analogs

The incorporation of a difluoromethyl group is a widely recognized strategy to enhance the metabolic stability of drug candidates by blocking oxidative metabolism at the substituted position . This class-level advantage directly applies to the target compound when compared to non-fluorinated 4-substituted analogs, such as 4-methyl-1,3-thiazol-2-amine, where the methyl group is susceptible to metabolic oxidation . The -CF₂H group imparts stability and resistance to metabolic degradation, potentially leading to improved bioavailability and a longer half-life for derived drug candidates .

Pharmacokinetics Drug Metabolism Lead Optimization

Regioisomeric Differentiation: Distinct Synthetic Utility vs. 5-Difluoromethyl Isomer

The target compound, with the difluoromethyl group at the 4-position, offers a different vector for molecular elaboration compared to its 5-(difluoromethyl)thiazol-2-amine regioisomer (CAS 1668599-50-5) . While both share the same molecular formula and weight (C₄H₄F₂N₂S, 150.15 g/mol), the distinct positioning of the -CF₂H group relative to the reactive 2-amino group dictates divergent synthetic pathways and the geometry of the final molecules they are used to construct . For example, in the context of patent literature, 4-substituted thiazoles are key intermediates for specific classes of herbicidal compounds [1].

Synthetic Chemistry Building Blocks Cross-Coupling

Defined Application Scenarios for 4-(Difluoromethyl)-1,3-thiazol-2-amine (CAS 947179-20-6)


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

This compound is best utilized when a project's lead series requires a thiazole core with a specific, moderate level of lipophilicity (LogP 0.75) to balance membrane permeability and solubility, as demonstrated by the quantitative LogP differentiation from its -CF₃ and -CH₃ analogs . It is also the superior choice when the objective is to block a metabolically labile position on the thiazole ring without resorting to a highly lipophilic -CF₃ group, thereby leveraging the inferred metabolic stability enhancement of the -CF₂H group .

Structure-Based Drug Design: Engineering a Lipophilic Hydrogen Bond

In target-based drug design projects where a crystal structure or model suggests a lipophilic pocket adjacent to a hydrogen-bond acceptor on the target protein, this compound is the preferred building block. Its -CF₂H group is uniquely suited to fulfill this dual interaction role, a function for which the 4-trifluoromethyl analog is structurally incapable [1]. This specific bioisosteric property can be exploited to improve binding affinity and selectivity.

Agrochemical Synthesis: Construction of Patented Herbicidal Scaffolds

For research aligned with the synthesis of novel herbicidal compounds, the 4-substituted thiazole regioisomer is a critical intermediate. As evidenced by patent literature, compounds derived from 4-difluoromethyl thiazole scaffolds have been specifically claimed for their utility in controlling weeds [2]. This provides a clear, application-driven rationale for procuring this specific regioisomer over others.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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